Bis(2-bromoethyl)amine Bis(2-bromoethyl)amine
Brand Name: Vulcanchem
CAS No.: 3890-99-1
VCID: VC7807493
InChI: InChI=1S/C4H9Br2N/c5-1-3-7-4-2-6/h7H,1-4H2
SMILES: C(CBr)NCCBr
Molecular Formula: C4H9Br2N
Molecular Weight: 230.93 g/mol

Bis(2-bromoethyl)amine

CAS No.: 3890-99-1

Cat. No.: VC7807493

Molecular Formula: C4H9Br2N

Molecular Weight: 230.93 g/mol

* For research use only. Not for human or veterinary use.

Bis(2-bromoethyl)amine - 3890-99-1

Specification

CAS No. 3890-99-1
Molecular Formula C4H9Br2N
Molecular Weight 230.93 g/mol
IUPAC Name 2-bromo-N-(2-bromoethyl)ethanamine
Standard InChI InChI=1S/C4H9Br2N/c5-1-3-7-4-2-6/h7H,1-4H2
Standard InChI Key GVLQQPDTOWRBRC-UHFFFAOYSA-N
SMILES C(CBr)NCCBr
Canonical SMILES C(CBr)NCCBr

Introduction

Chemical Identity and Structural Characteristics

Bis(2-bromoethyl)amine, systematically named 2-bromo-N-(2-bromoethyl)ethanamine, is commonly isolated as its hydrobromide salt (C₄H₁₀Br₃N) to enhance stability . The molecular structure consists of a central nitrogen atom bonded to two 2-bromoethyl groups and a hydrogen bromide molecule (Figure 1).

Synthesis and Reaction Mechanisms

Bis(2-bromoethyl)amine is synthesized via bromination of ethanolamine derivatives under controlled conditions. A recent study demonstrated the reaction of [2-¹³C]ethanolamine hydrochloride with hydrobromic acid (HBr) at acidic pH, yielding [2-¹³C]bromoethylamine hydrobromide with 87% efficiency .

Key Synthetic Steps

  • Reagents: Ethanolamine, hydrobromic acid (40%) .

  • Conditions: Reflux at 100°C for 12 hours under nitrogen atmosphere .

  • Mechanism: Nucleophilic substitution (Sₙ2) at the hydroxyl-bearing carbon, avoiding aziridine intermediate formation .

The reaction’s selectivity for the hydroxyl carbon is attributed to hydrogen bonding between HBr and the ethanolamine’s hydroxyl group, which polarizes the C–O bond and facilitates bromide attack . Computational modeling at the MP2/6-311++G(d,p) level confirmed this pathway’s thermodynamic favorability (ΔG‡ = 128.4 kJ/mol) .

Physicochemical Properties

Bis(2-bromoethyl)amine hydrobromide exhibits distinct physical characteristics critical for laboratory handling and application (Table 1).

Table 1: Physicochemical Properties of Bis(2-bromoethyl)amine Hydrobromide

PropertyValueSource
Density1.779 g/cm³
Melting Point203–205°C
Boiling Point239.4°C at 760 mmHg
Flash Point98.6°C
SolubilitySoluble in polar solvents (H₂O, ethanol)

The compound’s high melting point reflects strong ionic interactions in its crystalline lattice, while its solubility in polar solvents aligns with its hydrobromide salt nature .

Applications in Biochemical Research

Protein Alkylation and Proteomics

Bis(2-bromoethyl)amine derivatives are widely used to alkylate cysteine residues in proteins, forming thialysine analogs (Figure 2) . This modification enables:

  • Isotopic labeling for mass spectrometry (MS) and ¹³C NMR studies .

  • Chemical rescue of mutated proteins by reintroducing amine functionality .

In a landmark experiment, CRABPII-CLE (a cysteine-mutated protein) was treated with bromoethylamine hydrobromide, restoring its ability to form a protonated Schiff base with retinal . Spectroscopic analysis confirmed a bathochromic shift to 440 nm, indicative of successful alkylation .

Computational Insights

Ab initio calculations using CH₃SH as a cysteine model revealed:

  • Intermolecular thiol attack is favored over intramolecular aziridine formation by 15.4 kJ/mol in the gas phase .

  • Solution-phase reactivity depends on pH; thiolate ions (CH₃S⁻) exhibit lower activation barriers (64.9 kJ/mol) at basic pH .

Recent Advances and Future Directions

Recent studies (2025) have optimized synthesis protocols to minimize byproducts and improve yields . Future research may explore:

  • Bioconjugation techniques: Leveraging bromoethylamine’s reactivity for antibody-drug conjugates.

  • Environmental impact: Degradation pathways of brominated amines in ecosystems.

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